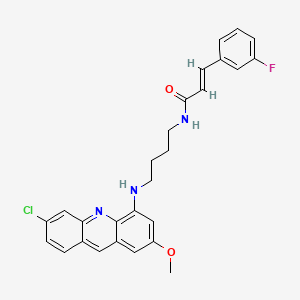

Antimalarial agent 28

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H25ClFN3O2 |

|---|---|

Molecular Weight |

478.0 g/mol |

IUPAC Name |

(E)-N-[4-[(6-chloro-2-methoxyacridin-4-yl)amino]butyl]-3-(3-fluorophenyl)prop-2-enamide |

InChI |

InChI=1S/C27H25ClFN3O2/c1-34-23-15-20-14-19-8-9-21(28)16-24(19)32-27(20)25(17-23)30-11-2-3-12-31-26(33)10-7-18-5-4-6-22(29)13-18/h4-10,13-17,30H,2-3,11-12H2,1H3,(H,31,33)/b10-7+ |

InChI Key |

KACUEOAZWHXGGO-JXMROGBWSA-N |

Isomeric SMILES |

COC1=CC(=C2C(=C1)C=C3C=CC(=CC3=N2)Cl)NCCCCNC(=O)/C=C/C4=CC(=CC=C4)F |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=C3C=CC(=CC3=N2)Cl)NCCCCNC(=O)C=CC4=CC(=CC=C4)F |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Antimalarial Agent 28: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant strains of Plasmodium falciparum necessitate the urgent discovery and development of novel antimalarial agents. This technical guide details the discovery, synthesis, and biological evaluation of a promising novel antimalarial agent, designated as Agent 28 (also referred to as JH26 in scientific literature). This hybrid molecule, chemically identified as cinnamic 3β-hydroxyolean-12-en-28-carboxylic anhydride , leverages the structural features of oleanolic acid and cinnamic acid to exert its antiplasmodial activity. This document provides a comprehensive overview of the synthesis, experimental protocols, and quantitative data associated with this compound, intended to facilitate further research and development in the field of antimalarial drug discovery.

Data Presentation

Table 1: In Vivo Antimalarial Activity of Agent 28 (JH26) against P. berghei berghei in Mice

| Treatment Group | Dose (mg/kg body weight) | Mean Parasitemia Reduction (%) on Day 5 | Curative Rate (%) on Day 30 |

| Agent 28 (JH26) | 25 | Not Reported | 44.86 ± 1.0 |

| 50 | Not Reported | 65.05 ± 4.0[1][2] | |

| 100 | Not Reported | 79.33 ± 2.0[1][2] | |

| Oleanolic Acid (Parent Compound) | 50 | Not Reported | 0 (100% mortality)[1][2] |

| Artemisinin (Positive Control) | Not Reported | Not Reported | 97.04 ± 2.0[1][2] |

| Chloroquine (Positive Control) | Not Reported | Not Reported | 94.40 ± 1.0[1][2] |

Data sourced from Habila et al., 2011.[1][2]

Experimental Protocols

Synthesis of Cinnamic 3β-hydroxyolean-12-en-28-carboxylic anhydride (Agent 28/JH26)

The synthesis of Agent 28 is a two-step process involving the preparation of an activated cinnamic acid derivative followed by its reaction with oleanolic acid.

Materials and Reagents:

-

Oleanolic acid (extracted from Syzygium aromaticum)

-

Cinnamic acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Methanol

Step 1: Preparation of Cinnamoyl Chloride

-

To 1.0 g of cinnamic acid in a 500 ml round-bottom flask, add 3 ml of thionyl chloride.

-

Reflux the mixture for 2 hours.

-

After reflux, distill the excess thionyl chloride.

-

Add 1.0 ml of dichloromethane and concentrate the mixture in vacuo at 40°C to remove any remaining traces of thionyl chloride.

Step 2: Synthesis of Cinnamic 3β-hydroxyolean-12-en-28-carboxylic anhydride

-

Dissolve 1.5 g of oleanolic acid in 7 ml of dichloromethane in a beaker.

-

Add 1.0 ml of triethylamine to the oleanolic acid solution and stir.

-

Introduce the oleanolic acid-triethylamine mixture into the round-bottom flask containing the prepared cinnamoyl chloride.

-

Stir the resulting mixture at room temperature for 24 hours.

-

Dilute the reaction mixture with 4 ml of dichloromethane.

-

Wash the organic layer three times with 50 ml of distilled water.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Concentrate the dried organic layer under reduced pressure at 40°C.

-

Recrystallize the final product from methanol to obtain a white amorphous powder of cinnamic 3β-hydroxyolean-12-en-28-carboxylic anhydride (JH26).[2]

In Vivo Antimalarial Activity Assay (Peter's 4-Day Suppressive Test)

The in vivo antiplasmodial activity of Agent 28 was evaluated against chloroquine-sensitive Plasmodium berghei berghei in Swiss albino mice.

Experimental Animals:

-

Swiss albino mice (weighing 18-22 g)

Parasite Strain:

-

Chloroquine-sensitive Plasmodium berghei berghei

Procedure:

-

Mice are inoculated intraperitoneally with 0.2 ml of infected blood containing approximately 1 x 10⁷ parasitized erythrocytes.

-

The mice are then randomly divided into experimental and control groups.

-

The experimental groups are treated orally with varying doses of Agent 28 (25, 50, and 100 mg/kg body weight) daily for four consecutive days (D0-D3), starting 2 hours post-infection.

-

Positive control groups are treated with standard antimalarial drugs (artemisinin and chloroquine), and a negative control group receives the vehicle.

-

On the fifth day (D4), thin blood smears are prepared from the tail vein of each mouse, stained with Giemsa, and examined microscopically to determine the percentage of parasitemia.

-

The average percentage of parasitemia suppression is calculated for each group relative to the negative control.

-

The mice are monitored for 30 days to determine the mean survival time and curative effect.[1][2]

Visualizations

Synthesis Workflow of Antimalarial Agent 28

Caption: Synthetic pathway of this compound.

Proposed Mechanism of Action: A Dual-Pronged Approach

While the precise signaling pathway of Agent 28 is yet to be fully elucidated, its hybrid nature suggests a potential dual mechanism of action, combining the known effects of its parent moieties. The 4-aminoquinoline class of antimalarials, which share structural similarities with some synthetic antimalarials, are known to interfere with heme detoxification in the parasite's food vacuole. Oleanolic acid and its derivatives have been shown to modulate the host's inflammatory response to malaria infection.

Caption: Proposed dual mechanism of this compound.

Conclusion

This compound (cinnamic 3β-hydroxyolean-12-en-28-carboxylic anhydride) represents a promising lead compound in the development of new therapies against malaria. Its novel hybrid structure, straightforward synthesis, and significant in vivo efficacy warrant further investigation. Future studies should focus on elucidating its precise mechanism of action, evaluating its activity against chloroquine-resistant parasite strains, and conducting comprehensive pharmacokinetic and toxicological profiling. The data and protocols presented in this guide aim to provide a solid foundation for these future research endeavors.

References

Unveiling the Chemical Architecture of Antimalarial Agent 28: A Technical Guide

For Immediate Release

This technical guide provides an in-depth characterization of the chemical structure of the promising antimalarial agent 28, identified as Cinnamic 3β-hydroxyolean-12-en-28-carboxylic anhydride. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and advancement of novel antimalarial therapies. The following sections detail the spectroscopic data, synthesis, and proposed mechanism of action for this compound, offering a comprehensive resource for further investigation.

Chemical Structure and Spectroscopic Data

This compound, also referred to as JH26 in the primary literature, is a novel hybrid molecule synthesized from oleanolic acid, a naturally occurring pentacyclic triterpenoid. Its structure has been elucidated and confirmed through a combination of one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS)[1][2].

Nuclear Magnetic Resonance (NMR) Data

The 13C and 1H NMR spectroscopic data provide a detailed fingerprint of the carbon and proton environments within the molecule.

Table 1: 13C-NMR Spectroscopic Data for this compound (CDCl3, 400 MHz) [2]

| Carbon No. | Chemical Shift (δ) ppm | Carbon No. | Chemical Shift (δ) ppm |

| 1 | 38.6 | 21 | 34.9 |

| 2 | 28.1 | 22 | 32.5 |

| 3 | 79.0 | 23 | 28.1 |

| 4 | 38.8 | 24 | 15.6 |

| 5 | 55.3 | 25 | 15.3 |

| 6 | 18.4 | 26 | 16.9 |

| 7 | 32.4 | 27 | 26.0 |

| 8 | 39.3 | 28 | 176.1 |

| 9 | 47.7 | 29 | 33.1 |

| 10 | 37.1 | 30 | 23.7 |

| 11 | 23.4 | 1' | 145.1 |

| 12 | 122.4 | 2' | 117.8 |

| 13 | 143.8 | 3' | 134.4 |

| 14 | 41.7 | 4' | 128.9 |

| 15 | 27.7 | 5' | 130.4 |

| 16 | 23.1 | 6' | 128.9 |

| 17 | 45.9 | 7' | 165.7 |

| 18 | 41.3 | 8' | - |

| 19 | 45.9 | 9' | - |

| 20 | 30.7 | - | - |

Table 2: 1H-NMR Spectroscopic Data for this compound [2]

| Proton Signal | Chemical Shift (δ) ppm | Description |

| H-2' | 7.65 (1H, d, J = 14.1 Hz) | Ethylene proton, trans configuration |

| H-3' | 6.45 (1H, d, J = 14.1 Hz) | Ethylene proton, trans configuration |

| Aromatic | 7.46 (1H, d) | Aromatic proton |

| Aromatic | 7.34 (1H, d) | Aromatic proton |

Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

IR spectroscopy confirms the presence of key functional groups, while mass spectrometry verifies the molecular weight.

Table 3: IR and MS Data for this compound [2]

| Spectroscopic Technique | Value | Interpretation |

| IR (νmax cm-1) | 3568 | O-H (hydroxyl) stretching |

| 2921 | C-H stretching | |

| 1771 | C=O (ester) stretching | |

| 1728 | C=O (acid anhydride) stretching | |

| 1628 | C=C stretching | |

| 1576 | C=C-H bending | |

| 1463 | CH2 bending | |

| 1050 | C-O stretching | |

| EI-MS (m/z) | 609.2 [M+Na]+ | Molecular ion peak corresponding to C40H56O4 |

Experimental Protocols

Synthesis of this compound (Cinnamic 3β-hydroxyolean-12-en-28-carboxylic anhydride)

The synthesis of this compound is a two-step process involving the preparation of a cinnamoyl chloride intermediate followed by its reaction with oleanolic acid[2].

Step 1: Preparation of Cinnamoyl Chloride

-

Transfer 1.0 g of cinnamic acid to a 500 ml round-bottom flask.

-

Add 3 ml of thionyl chloride (SOCl2) and reflux the mixture for 2 hours.

-

Distill the reaction mixture to remove excess SOCl2.

-

Add 1.0 ml of dichloromethane (DCM) and concentrate the mixture in vacuo at 40°C to remove any remaining traces of SOCl2.

Step 2: Synthesis of the Final Compound

-

Dissolve 1.5 g of oleanolic acid in a beaker containing 7 ml of DCM and 1.0 ml of triethylamine (TEA).

-

Introduce the stirred oleanolic acid mixture into the round-bottom flask containing the cinnamoyl chloride.

-

Stir the resulting mixture at room temperature for 24 hours.

-

Dilute the reaction mixture with 4 ml of DCM.

-

Wash the organic layer three times with 50 ml of distilled water.

-

Separate the organic layer and dry it over anhydrous sodium sulphate (Na2SO4).

-

Concentrate the solution under reduced pressure at 40°C.

-

Recrystallize the final product from methanol to yield a white amorphous powder.

Isolation of Oleanolic Acid from Syzygium aromaticum

The precursor, oleanolic acid, was extracted from the dried buds of Syzygium aromaticum (cloves)[2].

-

Air-dry and pulverize 1.0 kg of the dried buds of S. aromaticum.

-

Extract the pulverized material with 2 L of ethyl acetate twice at room temperature for 2 days.

-

Combine the extracts and concentrate them under reduced pressure.

-

Defat the crude ethyl acetate extract with 2 L of n-hexane twice.

-

Chromatograph the solid residual extract (10 g) on a silica gel 60 (230-400 mesh) column.

-

Elute the column with a solvent mixture of ethyl acetate:hexane (3:7).

-

Collect the fractions and recrystallize the resulting white amorphous powder from ethanol to yield oleanolic acid.

Proposed Mechanism of Action and Signaling Pathway

While the precise molecular target and signaling pathway of this compound have not been definitively elucidated, the known biological activities of oleanane triterpenoids provide a basis for a proposed mechanism of action. Triterpenoids have been shown to exhibit anti-inflammatory and immunomodulatory effects, which are crucial in mitigating the severe pathologies associated with malaria, particularly cerebral malaria[3][4]. Furthermore, related compounds have demonstrated inhibitory activity against both the erythrocytic and liver stages of Plasmodium parasites[5].

The proposed mechanism centers on the dual action of inhibiting parasite growth and modulating the host's immune response to infection.

Caption: Proposed dual mechanism of action for this compound.

Experimental and Synthesis Workflow

The overall process from natural product extraction to the synthesis and characterization of this compound follows a logical and well-defined workflow.

Caption: Workflow for the synthesis and characterization of Agent 28.

References

- 1. academicjournals.org [academicjournals.org]

- 2. academicjournals.org [academicjournals.org]

- 3. Synthetic oleanane triterpenoids enhance blood brain barrier integrity and improve survival in experimental cerebral malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Triterpenoids as inhibitors of erythrocytic and liver stages of Plasmodium infections - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antiplasmodial Activity of Antimalarial Agent 28: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiplasmodial activity of Antimalarial agent 28, also identified as Compound 2i. This agent, a novel 4-(N-cinnamoylbutyl)aminoacridine derivative, has demonstrated multi-stage activity against Plasmodium parasites, making it a compound of interest in the ongoing search for new and effective malaria treatments. This document summarizes the available quantitative data, details the experimental protocols for its evaluation, and visualizes the experimental workflow and its proposed mechanism of action.

Quantitative Data Summary

The in vitro potency of this compound (Compound 2i) has been evaluated against multiple stages of the Plasmodium parasite lifecycle. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its activity against the liver, blood, and gametocyte stages of the parasite.

| Parameter | Parasite Species | Parasite Stage | IC50 (µM) |

| Antiplasmodial Activity | Plasmodium berghei | Liver Stage | 0.561[1][2] |

| Antiplasmodial Activity | Plasmodium falciparum | Early Gametocytes | 0.14[1][2] |

| Antiplasmodial Activity | Plasmodium falciparum | Ring Stages (Blood Stage) | 4.34[1][2] |

Experimental Protocols

The following sections detail the standard methodologies employed for the in vitro assessment of the antiplasmodial activity of compounds like this compound against different parasite life stages.

In Vitro Liver Stage Activity Assay (Plasmodium berghei)

The activity against the pre-erythrocytic or liver stage is crucial for prophylactic potential. This assay typically involves the following steps:

-

Cell Culture: Human hepatoma cells (e.g., HepG2) are seeded in 96-well plates and cultured to form a confluent monolayer.

-

Sporozoite Isolation: Plasmodium berghei sporozoites are isolated from the salivary glands of infected Anopheles mosquitoes.

-

Infection: The hepatocyte monolayer is infected with the isolated sporozoites.

-

Compound Addition: Following infection, the culture medium is replaced with a medium containing serial dilutions of the test compound (this compound). A positive control (e.g., primaquine) and a negative control (vehicle, typically DMSO) are included.

-

Incubation: The plates are incubated for 48-72 hours to allow for the development of exoerythrocytic forms (EEFs).

-

Quantification: The parasite load is quantified. This can be achieved through various methods, such as quantitative PCR (qPCR) to measure parasite-specific genes or high-content imaging of fluorescently labeled parasites (e.g., using GFP-expressing parasites).

-

Data Analysis: The IC50 value is determined by plotting the percentage of parasite growth inhibition against the compound concentration and fitting the data to a dose-response curve.

In Vitro Blood Stage Activity Assay (Plasmodium falciparum)

The SYBR Green I-based assay is a common, fluorescence-based method to determine the activity of compounds against the asexual erythrocytic stages of P. falciparum.

-

Parasite Culture: Chloroquine-sensitive or resistant strains of P. falciparum are maintained in continuous in vitro culture in human erythrocytes. The cultures are synchronized to the ring stage.

-

Assay Preparation: A parasite suspension with a defined parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 2%) is prepared.

-

Compound Addition: The parasite suspension is added to 96-well plates pre-coated with serial dilutions of this compound. Appropriate controls (e.g., chloroquine, artemisinin, and a drug-free control) are included.

-

Incubation: The plates are incubated for 72 hours under a controlled atmosphere (low oxygen, high carbon dioxide).

-

Lysis and Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well. This buffer lyses the erythrocytes, releasing the parasites.

-

Fluorescence Reading: The plate is incubated in the dark, and the fluorescence intensity is measured using a microplate reader (excitation ~485 nm, emission ~530 nm). The fluorescence signal is proportional to the amount of parasite DNA, and thus to parasite growth.

-

IC50 Determination: The IC50 value is calculated from the dose-response curve of percentage growth inhibition versus compound concentration.

In Vitro Gametocyte Viability Assay (Plasmodium falciparum)

Assessing the activity against gametocytes is important for identifying compounds with transmission-blocking potential.

-

Gametocyte Culture: Mature stage V gametocytes of P. falciparum are produced in vitro over a period of approximately two weeks.

-

Compound Incubation: Mature gametocytes are purified and incubated with various concentrations of this compound for 48-72 hours.

-

Viability Assessment: The viability of the gametocytes is determined using a metabolic or reporter-based assay. A common method is the AlamarBlue assay, where the reduction of resazurin to the fluorescent resorufin by metabolically active cells is measured.

-

Data Analysis: The percentage of gametocyte viability is plotted against the compound concentration to determine the IC50 value.

Visualizations

The following diagrams illustrate the experimental workflow for determining in vitro antiplasmodial activity and the proposed mechanism of action for this compound.

Caption: Workflow for assessing multi-stage in vitro antiplasmodial activity.

Caption: Hypothesized inhibition of falcipain by this compound.

References

Target identification and validation for Antimalarial agent 28

An in-depth analysis reveals that "Antimalarial agent 28" is not a universally recognized name for a single, specific compound. Instead, the designation "compound 2i" has been used in various research publications to refer to different chemical entities with antiplasmodial properties. This guide provides a detailed overview of the target identification and validation for several distinct compounds, each referred to as "compound 2i" in scientific literature.

Bisindolylcyclobutenedione Analog

Target Identification and Validation:

Initial computational studies on a series of bisindolylcyclobutenediones, including compound 2i, suggested plasmodial protein kinases as potential targets. Molecular docking experiments indicated that these compounds could fit into the ATP binding pocket of several P. falciparum protein kinases, such as PfGSK-3, Pfmap-2, PfPK5, PfCDPK2, Pflammer, and PfPK7. However, subsequent in vitro enzyme inhibition assays with PfGSK-3 did not confirm this hypothesis. Therefore, the specific biological target of this class of compounds within the malaria parasite remains to be identified.[1]

Quantitative Data:

The antiplasmodial activity of compound 2i, a bisindolylcyclobutenedione with methyl substitutions on both indole nitrogen atoms, was significantly decreased compared to other analogs in the same study. While specific quantitative data for compound 2i's IC50 is not provided in the abstract, the study indicates its reduced potency.[1]

Peptoid-Based Histone Deacetylase (HDAC) Inhibitor

Target Identification and Validation:

This class of compounds, including the N,N-dimethylamino analog designated as 2i, was designed as histone deacetylase (HDAC) inhibitors. Their antiplasmodial activity is attributed to the inhibition of HDACs, which are crucial enzymes for the regulation of gene expression in P. falciparum. The validation of this target is supported by the known activity of other HDAC inhibitors against malaria parasites, which are active against multiple life cycle stages, including asexual blood stages, liver stages, and late-stage gametocytes.[2]

Quantitative Data:

| Compound | Target Parasite/Cell Line | IC50 (µM) | Selectivity Index (SI) |

| Compound 2i | P. falciparum 3D7 | - | 64 |

| HepG2 (human cell line) | 0.62 | ||

| Compound 2h (comparator) | P. falciparum 3D7 | 0.0052 | 889 |

| Chloroquine (reference) | P. falciparum 3D7 | 0.0068 | - |

| Table 1: In vitro activity of peptoid-based HDAC inhibitor 2i and related compounds.[2] |

Experimental Protocols:

-

In vitro Antiplasmodial Activity Assay: The activity of the compounds against the chloroquine-sensitive P. falciparum strain 3D7 was determined using a standard SYBR Green I-based fluorescence assay.

-

Cytotoxicity Assay: The toxicity of the compounds was evaluated against human hepatoma (HepG2) cells using a resazurin-based cell viability assay.

Signaling Pathway:

4-(N-cinnamoylbutyl)aminoacridine Derivative

Target Identification and Validation:

The precise molecular target of this class of compounds has not been explicitly identified in the provided information. However, their multi-stage activity against liver, gametocyte, and blood stages of P. falciparum suggests a target that is essential across these different life cycle phases. The parent compound class, aminoacridines, has been historically associated with DNA intercalation, but further studies are needed to confirm the mechanism of this specific derivative.

Quantitative Data:

Compound 2i, a 4-(N-cinnamoylbutyl)aminoacridine derivative, demonstrated significantly higher activity against the liver and gametocyte stages of the parasite compared to the reference drug primaquine (PQ). It also exhibited low micromolar activity against the blood stage.[3]

| Compound | Parasite Stage | Activity vs. Primaquine (PQ) |

| Compound 2i | Liver Stage | 20-fold higher |

| Gametocyte Stage | 120-fold higher | |

| Table 2: Relative in vitro activity of 4-(N-cinnamoylbutyl)aminoacridine 2i.[3] |

Benzo[b]quinolizinium Derivative

Target Identification and Validation:

This study suggests that benzo[b]quinolizinium derivatives, including compound 2i, may exert their antiplasmodial effect through the inhibition of indoleamine 2,3-dioxygenase (IDO). IDO is an enzyme involved in tryptophan metabolism, and its inhibition can impact parasite growth. The hydrophilic nature of some of the more potent compounds in this series, which would limit passive cell permeation, suggests that their mechanism might involve extracellular targets or specific transporters.[4]

Quantitative Data:

While compound 2i, which contains a hydroxyl group, showed diminished antiplasmodial potency compared to other analogs in the series, specific IC50 values are not provided in the abstract. The study highlights that hydrophilic functionalities on the benzo[b]quinolizinium core tend to reduce activity.[4]

Experimental Protocols:

-

In vitro P. falciparum Growth Inhibition Assay: The in vitro activity of the compounds was determined against the chloroquine-sensitive 3D7 strain of P. falciparum.

-

Murine P. berghei Model: Selected compounds were tested for in vivo efficacy in a murine model of malaria.[4]

-

IDO Inhibition Assay: The inhibitory effect of the compounds on murine IDO-1 was assessed.[4]

Experimental Workflow:

References

- 1. Synthesis and Antiplasmodial Activity of Bisindolylcyclobutenediones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity and Structure-Toxicity Relationships of Novel Peptoid-Based Histone Deacetylase Inhibitors with Dual-Stage Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. media.malariaworld.org [media.malariaworld.org]

- 4. journals.asm.org [journals.asm.org]

Structure-activity relationship (SAR) studies of Antimalarial agent 28

An in-depth analysis of the structure-activity relationship (SAR) of antimalarial agent 28, a member of the 2-arylvinylquinoline class of compounds, reveals critical insights into the chemical features that govern its antiplasmodial activity. This technical guide provides a comprehensive overview of the SAR studies, including quantitative data, detailed experimental protocols, and visual representations of the key structural modifications influencing efficacy.

Structure-Activity Relationship of 2-Arylvinylquinolines

Compound 28 is identified as a 6-chloro-2-arylvinylquinoline derivative. The SAR studies around this scaffold have systematically explored the impact of substitutions on both the quinoline core and the arylvinyl moiety to optimize antimalarial potency, particularly against chloroquine-resistant strains of Plasmodium falciparum.

Quantitative Data Summary

The following tables summarize the in vitro antiplasmodial activity and cytotoxicity of compound 28 and its key analogs against various cell lines. The data is extracted from the study by Singh et al., which investigated a series of 2-arylvinylquinolines[1].

Table 1: In Vitro Antiplasmodial Activity of 2-Arylvinylquinoline Analogs

| Compound | R¹ (C6-substituent) | R² (Arylvinyl-substituent) | EC₅₀ (nM) vs. P. falciparum Dd2 (CQ-resistant) |

| 8 | OMe | H | 41.2 ± 5.3 |

| 9 | OMe | 4-NO₂ | 28.6 ± 0.9 |

| 28 | Cl | 2,4-diCl | 10.9 ± 1.9 |

| 29 | Cl | 4-F | 4.8 ± 2.0 |

| 31 | Cl | 4-CF₃ | 5.9 ± 1.4 |

Data presented as mean ± standard deviation.

Table 2: Cytotoxicity and Selectivity Index

| Compound | EC₅₀ (nM) vs. HepG2 (Human Liver Cancer Cell Line) | Selectivity Index (SI = HepG2 EC₅₀ / Dd2 EC₅₀) |

| 28 | >10,000 | >917 |

| 29 | >10,000 | >2083 |

| 31 | >10,000 | >1695 |

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the SAR studies of the 2-arylvinylquinoline series.

In Vitro Antiplasmodial Activity Assay

The in vitro activity of the compounds against P. falciparum strains was determined using a SYBR Green I-based fluorescence assay.

-

Parasite Culture: Chloroquine-resistant (Dd2) and chloroquine-sensitive strains of P. falciparum were maintained in human erythrocytes in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃ at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Assay Procedure:

-

A stock solution of each test compound in DMSO was serially diluted in media.

-

Parasite cultures, synchronized at the ring stage with a parasitemia of 1% and a hematocrit of 2%, were added to 96-well plates containing the compound dilutions.

-

The plates were incubated for 72 hours under the same conditions as the parasite culture.

-

After incubation, the plates were frozen at -80°C.

-

For lysis, the plates were thawed, and SYBR Green I lysis buffer was added to each well.

-

The plates were incubated in the dark at room temperature for 1 hour.

-

Fluorescence was measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

-

Data Analysis: The EC₅₀ values were calculated by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Cytotoxicity Assay

The cytotoxicity of the compounds was evaluated against the HepG2 human liver cancer cell line using a standard MTT assay.

-

Cell Culture: HepG2 cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Assay Procedure:

-

Cells were seeded in 96-well plates and allowed to adhere overnight.

-

The cells were then treated with various concentrations of the test compounds and incubated for 48 hours.

-

After incubation, MTT solution was added to each well, and the plates were incubated for another 4 hours.

-

The formazan crystals were dissolved in DMSO.

-

The absorbance was measured at 570 nm using a microplate reader.

-

-

Data Analysis: The EC₅₀ values were determined from the dose-response curves.

Visualizations

The following diagrams illustrate the key structure-activity relationships and the experimental workflow for the evaluation of the antimalarial agents.

References

A Technical Guide to the Preliminary Cytotoxicity and Safety Profile of Antimalarial Agent 28

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on a specific compound designated "Antimalarial agent 28" is not available. This document serves as a comprehensive technical guide outlining the standard methodologies and data presentation for assessing the preliminary cytotoxicity and safety profile of a novel antimalarial candidate, using "Agent 28" as a hypothetical example.

Introduction

The emergence and spread of drug-resistant Plasmodium strains necessitate the urgent development of new antimalarial agents.[1][2] A critical early step in the drug discovery pipeline is the rigorous evaluation of a compound's cytotoxicity and safety to ensure it selectively targets the parasite with minimal off-target effects on the host. This guide details the preliminary preclinical assessment of this compound, a novel compound under investigation. The primary objective is to establish a foundational safety profile through a series of in vitro and in vivo assays.

In Vitro Cytotoxicity Profile

The initial screening of antimalarial candidates involves assessing their toxicity against various mammalian cell lines to determine their selectivity.[3][4] The cytotoxic concentration 50 (CC50), the concentration at which 50% of the cells are non-viable, is a key metric.

Quantitative Cytotoxicity Data

The cytotoxicity of this compound was evaluated against a panel of human cell lines, including liver (HepG2), kidney (HEK293), and lung (WI-26VA4) cell lines, to represent organs that could be affected by systemic drug exposure.

| Cell Line | Cell Type | Assay Type | CC50 (µM) | Selectivity Index (SI)* |

| HepG2 | Human Liver Carcinoma | MTT Assay | 125.5 | >1250 |

| HEK293 | Human Embryonic Kidney | NRU Assay | 150.2 | >1500 |

| WI-26VA4 | Human Lung Fibroblast | MTT Assay | 210.8 | >2100 |

| P. falciparum (3D7) | Malaria Parasite | SYBR Green Assay | 0.1 | N/A |

*Selectivity Index (SI) is calculated as the ratio of the host cell CC50 to the parasite IC50 (CC50/IC50). A higher SI value is indicative of greater selectivity for the parasite.

Hemolytic Activity

Assessing the potential of a compound to lyse red blood cells is crucial for an antimalarial agent.

| Compound | Concentration (µM) | % Hemolysis |

| This compound | 100 | < 2% |

| Triton X-100 (Positive Control) | 1% | 100% |

| PBS (Negative Control) | N/A | 0% |

In Vivo Preliminary Safety Profile

Following promising in vitro results, preliminary in vivo safety is assessed in animal models to understand the compound's systemic effects.

Acute Toxicity Study in Mice

An acute oral toxicity study was conducted to determine the median lethal dose (LD50) and observe any signs of toxicity.

| Species/Strain | Route of Administration | LD50 (mg/kg) | Key Observations |

| Swiss Albino Mice | Oral (gavage) | >2000 | No mortality or significant signs of toxicity observed up to 14 days post-administration.[5] |

Experimental Protocols and Methodologies

Detailed and standardized protocols are essential for the reproducibility of cytotoxicity and safety data.[3][6]

In Vitro Cytotoxicity Assays

The MTT assay is a colorimetric method used to assess cell viability.[7]

-

Cell Seeding : Cells (e.g., HepG2, WI-26VA4) are seeded into 96-well plates at a density of 1x10^5 cells/well and incubated for 24 hours to allow for adherence.[6]

-

Compound Treatment : Cells are treated with serial dilutions of this compound (e.g., from 0.1 to 1000 µM) and incubated for 48 hours.

-

MTT Addition : 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, followed by a 3-hour incubation.[7]

-

Formazan Solubilization : The supernatant is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.[7]

-

Data Acquisition : The optical density is measured at 570 nm using a microplate reader.

-

Analysis : The CC50 value is calculated by plotting the percentage of cell viability against the log of the drug concentration.

The NRU assay assesses the viability of cells based on their ability to incorporate and bind the neutral red dye within lysosomes.[7]

-

Cell Seeding and Treatment : Follow steps 1 and 2 from the MTT protocol.

-

Dye Incubation : The treatment medium is removed, and cells are incubated for 3 hours with a medium containing Neutral Red dye (50 µg/mL).

-

Dye Extraction : Cells are washed, and the incorporated dye is extracted using a destain solution (50% ethanol, 1% acetic acid).

-

Data Acquisition : The optical density is measured at 540 nm.

-

Analysis : The CC50 value is determined similarly to the MTT assay.

In Vivo Acute Oral Toxicity Study (Based on OECD Guideline 423)

This study provides information on the potential health hazards after short-term exposure.[5]

-

Animal Model : Female Swiss albino mice are used.

-

Dosing : A starting dose (e.g., 300 mg/kg or 2000 mg/kg) of this compound is administered orally to a group of three mice.[5]

-

Observation : Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for 14 days.[5]

-

Endpoint : The study determines the LD50 and identifies any target organs for toxicity through gross necropsy.

Visualized Workflows and Pathways

General Workflow for Cytotoxicity Screening

The following diagram illustrates the sequential process for evaluating the in vitro cytotoxicity of a new antimalarial candidate.

Caption: Workflow for determining the in vitro cytotoxicity (CC50) of a compound.

Hypothetical Signaling Pathway Disruption

Many antimalarial drugs function by disrupting essential parasite processes. Quinolines, for instance, interfere with heme detoxification.[1][8] The diagram below illustrates a hypothetical mechanism where an agent disrupts a critical parasite survival pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. scielo.br [scielo.br]

- 8. journals.asm.org [journals.asm.org]

An In-depth Technical Guide on the Early-Stage Pharmacokinetic Properties of a Novel Antimalarial Agent

Disclaimer: As of November 2025, no public scientific literature or data could be found for a compound specifically named "Antimalarial agent 28." This name may represent an internal project code. The following guide has been constructed as a detailed template, using the publicly available data for a representative novel antimalarial compound, Actelion-451840 , to illustrate the required structure, content, and visualizations. Researchers, scientists, and drug development professionals can replace the placeholder data with their own results for "this compound."

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent discovery and development of new antimalarial agents with novel mechanisms of action. A critical component of the early drug discovery cascade is the thorough characterization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These pharmacokinetic (PK) parameters are crucial for predicting a drug's behavior in humans, optimizing dosing regimens, and ensuring both safety and efficacy.[1][2][3]

This technical guide provides a comprehensive overview of the early-stage pharmacokinetic profile of a novel antimalarial candidate. The data herein is intended to support the progression of this compound from hit-to-lead and into preclinical development.

In Vitro ADME & Physicochemical Properties

A panel of in vitro ADME assays was conducted to assess the fundamental physicochemical and metabolic properties of the compound. These assays are designed to identify potential liabilities early in the discovery process, allowing for rapid triaging and optimization of chemical scaffolds.[1][4][5][6]

Table 1: Summary of In Vitro ADME and Physicochemical Data

| Parameter | Assay Type | Result for Example Compound (Actelion-451840) | Result for this compound |

| Solubility | Aqueous Thermodynamic Solubility | Data Not Available | [Insert value in µM] |

| Permeability | Caco-2 (A to B) | Data Not Available | [Insert Papp in 10-6 cm/s] |

| Caco-2 Efflux Ratio (B/A) | Data Not Available | [Insert value] | |

| Metabolic Stability | Human Liver Microsomes (HLM) | Data Not Available | [Insert t1/2 in min] |

| HLM Intrinsic Clearance (CLint) | Data Not Available | [Insert value in µL/min/mg] | |

| Plasma Protein Binding | Human Plasma | Data Not Available | [Insert % bound] |

| CYP450 Inhibition | IC50 vs. Major Isoforms | Data Not Available | [Insert IC50 values in µM for CYP1A2, 2C9, 2C19, 2D6, 3A4] |

In Vivo Pharmacokinetic Properties

In vivo studies were conducted in preclinical species and in a human induced blood-stage malaria model to understand the compound's behavior in a whole organism. These studies are essential for predicting human pharmacokinetics and establishing a preliminary dose-efficacy relationship.[7][8][9][10]

Table 2: Summary of In Vivo Pharmacokinetic Parameters for Actelion-451840

| Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC(0-∞) (ng·h/mL) | t1/2 (h) |

| Mouse (NMRI) | 10 mg/kg, oral | Composite Profile | Composite Profile | Composite Profile | Composite Profile |

| Mouse (NMRI) | 100 mg/kg, oral | Composite Profile | Composite Profile | Composite Profile | Composite Profile |

| Mouse (NMRI) | 300 mg/kg, oral | Composite Profile | Composite Profile | Composite Profile | Composite Profile |

| Human (Fasted) | 500 mg, oral | 11.9 | 0.8 - 2.0 | 100.6 | Not Reported |

| Human (Fed) | 500 mg, oral | 121.7 | 4.0 | 1284.4 | 36.4 |

Data for Actelion-451840 sourced from multiple studies.[7][8][11]

Experimental Protocols

Detailed methodologies are provided for the key experiments cited in this guide.

Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of Phase I metabolism of the test compound.

Methodology:

-

Preparation: Human liver microsomes (pooled) are thawed on ice. The test compound is prepared in a suitable organic solvent (e.g., DMSO) and diluted.[12]

-

Incubation: The reaction mixture, containing phosphate buffer (pH 7.4), the test compound (typically 1 µM), and liver microsomes (e.g., 0.5 mg/mL protein), is pre-warmed to 37°C.[13][14][15]

-

Reaction Initiation: The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating system.[12][13] A parallel control incubation is run without NADPH to assess non-enzymatic degradation.[12][13]

-

Sampling: Aliquots are removed from the reaction mixture at specified time points (e.g., 0, 5, 15, 30, 45 minutes).[13][14]

-

Termination: The reaction in each aliquot is terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[13][16]

-

Analysis: Samples are centrifuged to precipitate protein, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t1/2) and the intrinsic clearance (CLint).[15][16]

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of the test compound.

Methodology:

-

Cell Culture: Caco-2 cells are seeded onto semi-permeable Transwell® filter supports and cultured for 18-22 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[17][18]

-

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[19][20]

-

Transport Study (Apical to Basolateral): The test compound (e.g., 10 µM) is added to the apical (A) compartment. At specified time points (e.g., 2 hours), samples are taken from the basolateral (B) compartment.[18][20]

-

Transport Study (Basolateral to Apical): To assess efflux, the compound is added to the basolateral compartment, and samples are taken from the apical compartment.[17][18]

-

Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (ER) is determined by dividing the Papp (B-A) by the Papp (A-B). An ER greater than 2 is indicative of active efflux.[17][18]

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of the test compound following oral administration in mice.

Methodology:

-

Formulation and Dosing: The test compound is formulated in a suitable vehicle (e.g., corn oil) and administered via oral gavage at specified doses (e.g., 10, 100, 300 mg/kg).[8]

-

Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 24 hours) via tail vein or terminal cardiac puncture.[8][21] A composite dosing schedule may be used where different animals are sampled at different time points to minimize stress on individual animals.[8]

-

Sample Processing: Blood is processed to plasma or used as whole blood, and samples are stored at -80°C until analysis.

-

Analysis: The concentration of the test compound in the samples is determined using a validated LC-MS/MS method after protein precipitation.[8]

-

Data Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC, and t1/2, are calculated using non-compartmental analysis software.

Visualizations: Workflows and Pathways

Visual diagrams are provided to clarify experimental processes and hypothesized mechanisms.

Caption: Early-stage pharmacokinetic screening workflow.

Caption: Hypothesized mechanism involving PfMDR1 transporter.

References

- 1. The role of in vitro ADME assays in antimalarial drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Pharmacokinetic and Pharmacodynamic Considerations in Antimalarial Dose Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Identification and In-Vitro ADME Assessment of a Series of Novel Anti-Malarial Agents Suitable for Hit-to-Lead Chemistry | Medicines for Malaria Venture [mmv.org]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetic/pharmacodynamic modelling of the antimalarial effect of Actelion-451840 in an induced blood stage malaria study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling | PLOS Medicine [journals.plos.org]

- 9. [PDF] The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery | Semantic Scholar [semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. journals.asm.org [journals.asm.org]

- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 14. Metabolic Stability Assays [merckmillipore.com]

- 15. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 17. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. Caco-2 Permeability | Evotec [evotec.com]

- 19. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 20. enamine.net [enamine.net]

- 21. Pharmacokinetics and Pharmacodynamics of Piperaquine in a Murine Malaria Model - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potential of a Novel Antimalarial Scaffold: A Technical Guide to Agent 28

For Immediate Release

A deep dive into the core structure of Antimalarial Agent 28, cinnamic 3β-hydroxyolean-12-en-28-carboxylic anhydride, reveals a promising new avenue in the fight against malaria. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of its novel scaffold, synthesis, and biological evaluation, highlighting its potential as a next-generation antimalarial therapeutic.

Malaria remains a significant global health challenge, with the continuous emergence of drug-resistant parasite strains demanding the urgent development of new therapeutic agents with novel mechanisms of action. In this context, the exploration of unique chemical scaffolds is paramount. This whitepaper focuses on this compound (also referred to as JH26), a hybrid molecule synthesized from oleanolic acid and cinnamic acid, presenting a detailed analysis of its core structure and antimalarial potential.

The Novelty of the Oleanane-Cinnamic Acid Anhydride Scaffold

The core of this compound is a pentacyclic triterpenoid of the oleanane type, specifically derived from oleanolic acid. While triterpenoids have been investigated for various biological activities, their potential as antimalarial agents is an emerging field of research. The novelty of Agent 28's scaffold lies in the unique linkage of the oleanolic acid backbone to a cinnamic acid moiety via a carboxylic anhydride bond. This hybridization strategy aims to synergistically combine the reported antiplasmodial properties of both parent molecules and potentially overcome existing drug resistance mechanisms.

Oleanolic acid itself has demonstrated moderate in vitro activity against Plasmodium falciparum.[1][2] Its derivatives have shown improved potency, suggesting that the triterpenoid core is a viable starting point for the development of new antimalarials.[1] Cinnamic acid and its derivatives have also been reported to inhibit the in vitro growth of P. falciparum, potentially by disrupting the parasite's energy metabolism.[3] The anhydride linkage in Agent 28 is a key innovation, creating a molecule with distinct physicochemical properties that may influence its uptake, bioavailability, and interaction with parasitic targets.

Synthesis of this compound

The synthesis of cinnamic 3β-hydroxyolean-12-en-28-carboxylic anhydride (JH26) is a two-step process starting from commercially available oleanolic acid and cinnamic acid.

Step 1: Activation of Cinnamic Acid

Cinnamic acid is first converted to its more reactive acyl chloride derivative. This is a standard procedure in organic synthesis.

Step 2: Formation of the Mixed Anhydride

The resulting cinnamoyl chloride is then reacted with oleanolic acid in the presence of a base to form the mixed anhydride, this compound.

Detailed Experimental Protocol:

A detailed, step-by-step protocol for the synthesis is provided below, based on the original publication and general laboratory procedures for anhydride formation.

Materials:

-

Cinnamic acid

-

Thionyl chloride (SOCl₂)

-

Oleanolic acid

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Methanol

-

Distilled water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flasks

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Activation of Cinnamic Acid: In a round-bottom flask, suspend cinnamic acid (1.0 equivalent) in an excess of thionyl chloride. Reflux the mixture for 2-3 hours. After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. To the resulting cinnamoyl chloride, add dry DCM to dissolve the product.

-

Anhydride Formation: In a separate flask, dissolve oleanolic acid (1.0 equivalent) and triethylamine (1.1 equivalents) in DCM. Slowly add the cinnamoyl chloride solution to the oleanolic acid solution at 0°C with constant stirring. Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Work-up and Purification: After 24 hours, dilute the reaction mixture with DCM and wash it three times with distilled water in a separatory funnel. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator.

-

Recrystallization: Purify the crude product by recrystallization from methanol to obtain cinnamic 3β-hydroxyolean-12-en-28-carboxylic anhydride as a white amorphous powder.

In Vivo Antimalarial Activity

This compound has been evaluated for its in vivo efficacy in a murine model of malaria using Plasmodium berghei berghei. The study demonstrated a dose-dependent reduction in parasitemia.

| Compound | Dose (mg/kg) | Mean Parasitemia Suppression (%) |

| This compound | 25 | 44.86 |

| 50 | 65.05 | |

| 100 | 79.33 | |

| Artemisinin | 5 | 97.04 |

| Chloroquine | 5 | 94.40 |

| Data from the original publication on JH26. |

These results indicate that this compound possesses significant in vivo antimalarial activity, although it is less potent than the standard drugs artemisinin and chloroquine at the tested concentrations.

Experimental Protocol for In Vivo Antimalarial Assay (Peters' 4-Day Suppressive Test):

This is a standard method for the in vivo evaluation of antimalarial compounds.

Materials:

-

Swiss albino mice

-

Plasmodium berghei (chloroquine-sensitive strain)

-

Test compound (this compound)

-

Standard drugs (Artemisinin, Chloroquine)

-

Vehicle (e.g., 7% Tween 80, 3% ethanol in distilled water)

-

Giemsa stain

-

Microscope

Procedure:

-

Infection: Inoculate mice intraperitoneally with P. berghei-infected erythrocytes.

-

Treatment: Two to four hours post-infection, administer the test compound and standard drugs orally or intraperitoneally to respective groups of mice. A control group receives only the vehicle. Treatment is continued daily for four consecutive days.

-

Parasitemia Determination: On the fifth day, collect blood from the tail of each mouse and prepare thin blood smears. Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.

-

Calculation of Parasitemia Suppression: Calculate the average percentage of parasitemia suppression for each group compared to the vehicle-treated control group.

Potential Mechanisms of Action and Future Directions

While the precise mechanism of action of this compound has not been elucidated, the activities of its parent compounds and related triterpenoids provide some intriguing possibilities.

Inhibition of Hemozoin Formation: Many antimalarial drugs, including chloroquine, function by inhibiting the detoxification of heme into hemozoin in the parasite's digestive vacuole.[4][5][6][7][8] Triterpenoids have been shown to interfere with this process.[9] The oleanane scaffold of Agent 28 could potentially interact with heme and prevent its polymerization, leading to the accumulation of toxic free heme and parasite death.

Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) is another known mechanism of antimalarial action.[10][11][12] Both triterpenoids and cinnamic acid derivatives have been implicated in modulating oxidative stress.[13] Agent 28 may disrupt the parasite's redox balance, leading to oxidative damage and cell death.

dot

Caption: Potential mechanisms of action for this compound.

Future research should focus on:

-

In vitro studies: Determining the IC₅₀ values of this compound against a panel of chloroquine-sensitive and chloroquine-resistant P. falciparum strains is crucial for a comprehensive assessment of its potency and potential to overcome resistance.

-

Mechanism of action studies: Investigating the specific molecular targets of Agent 28 within the parasite is essential. This could involve hemozoin inhibition assays, studies on oxidative stress markers, and target-based screening.

-

Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of Agent 28 will help to identify the key structural features required for its antimalarial activity and to optimize its potency and pharmacokinetic properties.

-

Cytotoxicity studies: Assessing the in vitro cytotoxicity of Agent 28 against various mammalian cell lines is necessary to determine its selectivity index and preliminary safety profile.

Conclusion

This compound, with its novel oleanane-cinnamic acid anhydride scaffold, represents a promising starting point for the development of a new class of antimalarial drugs. Its significant in vivo activity warrants further investigation to elucidate its mechanism of action and to optimize its therapeutic potential. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in the collective effort to combat malaria.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The development of any new drug is a complex and lengthy process.

References

- 1. iomcworld.com [iomcworld.com]

- 2. Antimicrobial Activity of Oleanolic and Ursolic Acids: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of cinnamic acid derivatives on in vitro growth of Plasmodium falciparum and on the permeability of the membrane of malaria-infected erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Diverse Range of Hemozoin Inhibiting Scaffolds Act on Plasmodium falciparum as Heme Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigations of Antimalarial Inhibition of Hemozoin Formation in Plasmodium falciparum [ir.vanderbilt.edu]

- 6. Hemozoin Biocrystallization in Plasmodium falciparum and the antimalarial activity of crystallization inhibitors | Semantic Scholar [semanticscholar.org]

- 7. media.malariaworld.org [media.malariaworld.org]

- 8. Inhibition of hemozoin formation in Plasmodium falciparum trophozoite extracts by heme analogs: possible implication in the resistance to malaria conferred by the beta-thalassemia trait - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Two series of new semisynthetic triterpene derivatives: differences in anti-malarial activity, cytotoxicity and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Oxidative Stress in Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scienmag.com [scienmag.com]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Antimalarial Agent Cinnamic 3β-hydroxyolean-12-en-28-carboxylic anhydride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory synthesis of the novel antimalarial agent, Cinnamic 3β-hydroxyolean-12-en-28-carboxylic anhydride, also referred to as JH26 in some literature.[1][2] This hybrid molecule has demonstrated dose-dependent antimalarial activity in in-vivo studies.[1][2]

Overview

The synthesis of Cinnamic 3β-hydroxyolean-12-en-28-carboxylic anhydride involves a two-step process. The first step is the extraction and purification of the starting material, oleanolic acid, from a natural source. The second step is the chemical modification of oleanolic acid to form the final anhydride product.

Experimental Protocols

Part 1: Extraction and Purification of Oleanolic Acid (JH16)

This protocol outlines the extraction of oleanolic acid from the dried buds of Syzygium aromaticum (cloves).[2]

Materials and Reagents:

-

Dried buds of Syzygium aromaticum (cloves)

-

Ethyl acetate

-

n-Hexane

-

Silica gel 60 (230-400 mesh)

-

Ethanol

-

Standard laboratory glassware and extraction apparatus

Procedure:

-

Air-dry and pulverize 1.0 kg of Syzygium aromaticum buds.

-

Extract the pulverized material with 2 L of ethyl acetate at room temperature for 48 hours. Repeat the extraction.

-

Combine the ethyl acetate extracts and concentrate under reduced pressure.

-

Defat the crude extract by washing with 2 L of n-hexane twice.

-

Subject the solid residual extract (approximately 10 g) to column chromatography on silica gel 60.

-

Elute the column with a solvent mixture of ethyl acetate:hexane (3:7).

-

Collect the fractions containing the desired compound and recrystallize from ethanol to yield a white amorphous powder of oleanolic acid (JH16).

-

Confirm the structure of the isolated oleanolic acid using 1D and 2D NMR spectroscopy and by comparison with authenticated spectral data.[2]

Part 2: Synthesis of Cinnamic 3β-hydroxyolean-12-en-28-carboxylic anhydride (JH26)

This protocol details the synthesis of the final product from the extracted oleanolic acid.[2]

Materials and Reagents:

-

Cinnamic acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM)

-

Oleanolic acid (JH16)

-

Triethylamine (TEA)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Methanol

-

Standard laboratory glassware for reflux and stirring

Procedure:

-

In a 500 ml round-bottom flask, add 1.0 g of cinnamic acid and 3 ml of thionyl chloride.

-

Reflux the mixture for 2 hours.

-

After reflux, distill the excess thionyl chloride.

-

Add 1.0 ml of DCM and concentrate the mixture in vacuo at 40°C to remove any remaining traces of thionyl chloride.

-

In a separate beaker, dissolve 1.5 g of oleanolic acid in 7 ml of DCM and add 1.0 ml of triethylamine.

-

Transfer the oleanolic acid solution to the round-bottom flask containing the product from step 4.

-

Stir the resulting mixture at room temperature for 24 hours.

-

After 24 hours, dilute the reaction mixture with 4 ml of DCM.

-

Wash the diluted mixture three times with 50 ml of distilled water.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Concentrate the organic layer under pressure at 40°C.

-

Recrystallize the final product from methanol to obtain a white amorphous powder of Cinnamic 3β-hydroxyolean-12-en-28-carboxylic anhydride (JH26).[2]

Quantitative Data

The following tables summarize the in-vivo antimalarial activity of the synthesized compound JH26 against Plasmodium berghei berghei in mice.

Table 1: In-vivo Antimalarial Activity of Cinnamic 3β-hydroxyolean-12-en-28-carboxylic anhydride (JH26) [1][2]

| Dosage (mg/kg) | Mean Parasitemia on Day 5 (%) | Curative Rate on Day 30 (%) |

| 25 | Not Reported | 44.86 ± 1.0 |

| 50 | Not Reported | 65.05 ± 4.0 |

| 100 | Not Reported | 79.33 ± 2.0 |

Table 2: In-vivo Antimalarial Activity of Standard Drugs and Parent Compound [1][2]

| Compound | Dosage (mg/kg) | Mean Parasitemia on Day 5 (%) | Curative Rate on Day 30 (%) |

| Artemisinin | Standard | Not Reported | 97.04 ± 2.0 |

| Chloroquine | Standard | Not Reported | 94.40 ± 1.0 |

| Oleanolic Acid (JH16) | Not Reported | Not Reported | 0 (100% mortality) |

Visualizations

Diagram 1: Synthesis Workflow

Caption: Synthetic pathway for Cinnamic 3β-hydroxyolean-12-en-28-carboxylic anhydride.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Antimalarial Agent 28 in Mice

Audience: Researchers, scientists, and drug development professionals.

Introduction: The emergence and spread of drug-resistant Plasmodium strains necessitate the continuous development of novel antimalarial agents. Preclinical in vivo efficacy studies in murine models are a critical step in the drug discovery pipeline, providing essential data on a compound's activity, safety, and pharmacokinetic/pharmacodynamic profile before advancing to human trials.[1][2] This document provides detailed application notes and standardized protocols for evaluating the in vivo efficacy of a hypothetical new chemical entity, "Antimalarial agent 28," in mice infected with Plasmodium berghei.

The protocols described herein are based on widely accepted and validated methods, including the 4-day suppressive test (Peter's test), a standard for screening new compounds for antimalarial activity, and the curative test (Rane's test) for evaluating efficacy against an established infection.[3][4][5]

Experimental Design and Considerations

A robust experimental design is fundamental for obtaining reliable and reproducible data. The following components should be carefully considered when planning in vivo efficacy studies for this compound.

1.1. Animal Model Selection: The choice of mouse and parasite strains is crucial for the relevance of the study.

-

Mouse Strain: Inbred strains such as BALB/c or C57BL/6 are commonly used for their well-characterized immune responses.[1][6] For studies involving human Plasmodium species like P. falciparum, humanized mouse models engrafted with human erythrocytes are employed.[7][8][9]

-

Parasite Species: Plasmodium berghei is the most widely used rodent malaria parasite for initial in vivo screening due to its accessibility and the lethality of certain strains, which allows for the use of survival as an endpoint.[7][10] Chloroquine-sensitive strains are typically used for initial efficacy testing.

1.2. Experimental Groups: Properly defined experimental groups are essential for data interpretation. A typical study will include:

-

Vehicle Control Group (Negative Control): Mice in this group receive the same vehicle used to dissolve or suspend this compound. This group serves as a baseline for parasite growth.

-

Test Groups: Several groups of mice will be treated with different dose levels of this compound to determine a dose-response relationship.

-

Positive Control Group: This group is treated with a standard antimalarial drug with known efficacy, such as chloroquine, to validate the experimental model.[3][4]

1.3. Dosing and Administration: The route and frequency of administration should be based on any available pharmacokinetic data for this compound. Common routes include oral (p.o.), subcutaneous (s.c.), and intraperitoneal (i.p.).[10]

1.4. Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Ethical approval from an appropriate committee is mandatory before initiating any studies.

Experimental Protocols

The following are detailed protocols for the 4-day suppressive test and the curative test.

2.1. Protocol 1: 4-Day Suppressive Test (Peter's Test)

This test evaluates the schizonticidal activity of a compound against an early infection.[3][11][12]

Objective: To assess the ability of this compound to suppress the proliferation of P. berghei in mice.

Materials:

-

6-8 week old BALB/c mice (or other suitable strain)

-

Plasmodium berghei (chloroquine-sensitive strain)

-

This compound

-

Vehicle (e.g., 7% Tween 80, 3% ethanol in distilled water)[10]

-

Chloroquine (positive control)

-

Giemsa stain

-

Microscope slides

-

Microscope with oil immersion objective

-

Heparinized capillary tubes

-

Microhematocrit centrifuge

Procedure:

-

Parasite Inoculation: Infect mice intraperitoneally (i.p.) with 0.2 mL of a saline suspension containing 1 x 10^7 P. berghei-parasitized red blood cells on Day 0.[4]

-

Group Allocation: Randomly divide the infected mice into the experimental groups (typically 5 mice per group).[4][13]

-

Treatment:

-

Monitoring Parasitemia: On Day 4, prepare thin blood smears from the tail vein of each mouse.

-

Staining and Microscopy:

-

Fix the blood smears with methanol and stain with Giemsa.

-

Examine the slides under a microscope to determine the percentage of parasitized red blood cells (% parasitemia) by counting a minimum of 1000 red blood cells.

-

-

Data Analysis:

-

Calculate the average parasitemia for each group.

-

Determine the percentage of parasite growth suppression using the following formula:

% Suppression = [ (Average parasitemia in vehicle control group - Average parasitemia in treated group) / Average parasitemia in vehicle control group ] x 100

-

2.2. Protocol 2: Curative Test (Rane's Test)

This test assesses the efficacy of a compound against an established infection.[5]

Objective: To evaluate the ability of this compound to clear an existing P. berghei infection in mice.

Procedure:

-

Parasite Inoculation: Infect mice i.p. with 1 x 10^7 P. berghei-parasitized red blood cells on Day 0.

-

Establishment of Infection: Allow the infection to establish for 72 hours (Day 3).

-

Group Allocation and Treatment: On Day 3, randomly allocate the mice into treatment groups and begin a 4-day treatment regimen with this compound, vehicle, or chloroquine.[5]

-

Monitoring Parasitemia: Prepare thin blood smears daily from Day 3 until the infection is cleared or for a predetermined follow-up period.

-

Staining and Microscopy: Determine the % parasitemia as described in the 4-day suppressive test protocol.

-

Monitoring Survival: Record the survival time of each mouse in all groups for up to 30 days. Mice that are parasite-free on day 30 post-infection are considered cured.[10]

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between different treatment groups.

Table 1: Efficacy of this compound in the 4-Day Suppressive Test

| Treatment Group | Dose (mg/kg) | Mean Parasitemia (%) on Day 4 (± SEM) | % Suppression |

| Vehicle Control | - | 15.2 ± 1.8 | - |

| Chloroquine | 10 | 0.1 ± 0.05 | 99.3 |

| Agent 28 | 10 | 10.5 ± 1.2 | 30.9 |

| Agent 28 | 30 | 5.1 ± 0.8 | 66.4 |

| Agent 28 | 100 | 1.2 ± 0.3 | 92.1 |

Table 2: Efficacy of this compound in the Curative Test (Rane's Test)

| Treatment Group | Dose (mg/kg) | Mean Parasitemia (%) on Day 7 (± SEM) | Mean Survival Time (Days ± SEM) |

| Vehicle Control | - | 25.8 ± 2.5 | 8.2 ± 0.5 |

| Chloroquine | 10 | 0.0 ± 0.0 | >30 |

| Agent 28 | 10 | 18.3 ± 2.1 | 12.5 ± 1.1 |

| Agent 28 | 30 | 8.9 ± 1.5 | 21.3 ± 1.8 |

| Agent 28 | 100 | 0.5 ± 0.2 | >30 |

Visualizations

Diagram 1: Experimental Workflow for the 4-Day Suppressive Test

Caption: Workflow of the 4-Day Suppressive Test.

Diagram 2: Experimental Workflow for the Curative Test (Rane's Test)

Caption: Workflow of the Curative Test (Rane's Test).

References

- 1. mdpi.com [mdpi.com]

- 2. [PDF] The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery | Semantic Scholar [semanticscholar.org]

- 3. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo antiplasmodial activity and toxicological assessment of hydroethanolic crude extract of Ajuga remota - PMC [pmc.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. Animal models of efficacy to accelerate drug discovery in malaria | Parasitology | Cambridge Core [cambridge.org]

- 8. journals.asm.org [journals.asm.org]

- 9. mesamalaria.org [mesamalaria.org]

- 10. mmv.org [mmv.org]

- 11. Four-day suppressive test [bio-protocol.org]

- 12. Current status of experimental models for the study of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Item - Experimental design for the stage-specific studies. - Public Library of Science - Figshare [plos.figshare.com]

Application Note: High-Throughput LC-MS/MS Bioanalytical Method for the Quantification of Antimalarial Agent 28 in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the novel antimalarial candidate, Antimalarial Agent 28, in human plasma. The protocol details a straightforward sample preparation procedure using protein precipitation, followed by rapid chromatographic separation and detection by tandem mass spectrometry. This method has been developed to support pharmacokinetic and toxicokinetic studies in the clinical development of this compound. The method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range, adhering to the principles outlined in regulatory guidelines.

Introduction

Malaria remains a significant global health challenge, necessitating the development of new and effective therapeutic agents. This compound is a promising new chemical entity with potent activity against resistant strains of Plasmodium falciparum. To facilitate its clinical development, a reliable and validated bioanalytical method is essential for the accurate measurement of drug concentrations in biological matrices.[1] This application note presents a detailed protocol for the quantification of this compound in human plasma using LC-MS/MS, a technique widely recognized for its high sensitivity and selectivity in bioanalysis.[2][3]

Experimental Workflow

Caption: Experimental workflow for the LC-MS/MS quantification of this compound.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a stable isotope-labeled analog of this compound)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2EDTA anticoagulant)

Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the IS in methanol.

-

Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) acetonitrile/water to prepare working standards for calibration curve and quality control samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) acetonitrile/water.

Sample Preparation

-

Aliquot 50 µL of human plasma (blank, standard, or study sample) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS working solution (100 ng/mL) to all tubes except the blank matrix.

-

Add 150 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix for 30 seconds.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean tube or 96-well plate.

-

Dilute with 100 µL of mobile phase A.

-

Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography

| Parameter | Condition |

| System | UPLC System |

| Column | C18 column (e.g., 50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid and 10 mM Ammonium Formate in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | 5% B to 95% B over 2.5 min, hold for 1 min, re-equilibrate for 1.5 min |

Mass Spectrometry

| Parameter | Condition |

| System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | This compound: m/z XXX.X → YYY.Y; IS: m/z AAA.A → BBB.B |

| Ion Spray Voltage | 5500 V |

| Temperature | 500°C |

| Curtain Gas | 35 psi |

| Nebulizer Gas | 50 psi |

| Collision Gas | Nitrogen |

(Note: Specific MRM transitions and collision energies would need to be optimized for the actual this compound and its internal standard.)

Method Validation Summary

The bioanalytical method was validated according to the principles outlined in the FDA and EMA guidelines.[4][5] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Linearity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. A weighted (1/x²) linear regression was used for the calibration curve.

| Analyte | Calibration Range (ng/mL) | R² |

| This compound | 1 - 1000 | > 0.995 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | ≤ 8.5 | ± 9.2 | ≤ 10.1 | ± 8.5 |

| Low | 3 | ≤ 7.2 | ± 6.5 | ≤ 8.9 | ± 7.1 |

| Mid | 100 | ≤ 5.8 | ± 4.3 | ≤ 6.5 | ± 5.3 |

| High | 800 | ≤ 4.5 | ± 3.1 | ≤ 5.2 | ± 4.0 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low, mid, and high QC concentrations.

| QC Level | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |

| Low | 88.5 | 95.2 |

| Mid | 91.2 | 97.8 |

| High | 90.1 | 96.5 |

Stability

This compound was found to be stable in human plasma under various storage and handling conditions, including bench-top stability at room temperature, freeze-thaw cycles, and long-term storage at -80°C.[3]

Signaling Pathway (Hypothetical)

While the precise mechanism of action for a novel compound may still be under investigation, many antimalarial agents interfere with the parasite's hemoglobin digestion pathway in the food vacuole. The following diagram illustrates a hypothetical pathway that could be relevant.

Caption: Hypothetical mechanism of this compound action.

Conclusion